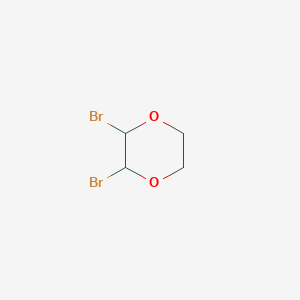
1,4-Dioxane dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxane dibromide is an organic compound with the molecular formula C₄H₆Br₂O₂. It is a derivative of 1,4-dioxane, where two bromine atoms are introduced into the dioxane ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxane dibromide can be synthesized through the bromination of 1,4-dioxane. The reaction typically involves the use of bromine (Br₂) as the brominating agent. The process is carried out in an inert solvent such as carbon tetrachloride (CCl₄) under controlled conditions to ensure the selective bromination of the dioxane ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxane dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Electrophilic Addition Reactions: The bromine atoms can act as electrophiles, facilitating the addition of nucleophiles to the dioxane ring.
Common Reagents and Conditions
Bromine (Br₂): Used as the brominating agent in the synthesis of this compound.
Carbon Tetrachloride (CCl₄): An inert solvent used to carry out the bromination reaction.
Nucleophiles: Various nucleophiles can be used in substitution reactions to replace the bromine atoms.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Common products include substituted dioxane derivatives and brominated organic compounds.
Scientific Research Applications
1,4-Dioxane dibromide has several scientific research applications, including:
Biology: Employed in biochemical studies to investigate the reactivity and interactions of brominated compounds with biological molecules.
Mechanism of Action
The mechanism of action of 1,4-dioxane dibromide involves its reactivity as an electrophile. The bromine atoms in the compound can participate in electrophilic addition reactions, where they interact with nucleophiles to form new chemical bonds. This reactivity is facilitated by the electron-withdrawing nature of the bromine atoms, which makes the dioxane ring more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: The parent compound of 1,4-dioxane dibromide, known for its use as a solvent and stabilizer.
1,2-Dibromoethane: A brominated compound used in organic synthesis and as a fumigant.
1,3-Dioxane: Another dioxane isomer with different chemical properties and applications.
Uniqueness of this compound
This compound is unique due to its specific reactivity and the presence of two bromine atoms in the dioxane ring. This makes it a valuable reagent in organic synthesis, particularly for bromination reactions. Its ability to form stable complexes with various nucleophiles and its versatility in different chemical reactions set it apart from other similar compounds .
Properties
Molecular Formula |
C4H6Br2O2 |
|---|---|
Molecular Weight |
245.90 g/mol |
IUPAC Name |
2,3-dibromo-1,4-dioxane |
InChI |
InChI=1S/C4H6Br2O2/c5-3-4(6)8-2-1-7-3/h3-4H,1-2H2 |
InChI Key |
HZDLDQRLDYAQRU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C(O1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















